{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride
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Overview
Description
{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl and a molecular weight of 177.67 g/mol . It is known for its unique spirocyclic structure, which consists of a spiro-connected oxirane and cyclohexane ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of {5-Oxaspiro[34]octan-6-yl}methanamine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditionsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods may involve the use of specialized equipment and optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, crystallization, and recrystallization are often employed to isolate and purify the final product .
Chemical Reactions Analysis
{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of {5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride can be compared with other similar compounds, such as:
{2,5-Dioxaspiro[3.4]octan-6-yl}methanamine: This compound has a similar spirocyclic structure but contains an additional oxygen atom in the ring.
{5-Oxaspiro[3.4]octan-6-yl}methanesulfonyl chloride: This derivative contains a methanesulfonyl group instead of the methanamine group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the methanamine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-oxaspiro[3.4]octan-6-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-6-7-2-5-8(10-7)3-1-4-8;/h7H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYWNLKAEKEQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(O2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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